(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol
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Overview
Description
®-5-Bromo-2,3-dihydro-1H-inden-2-ol is a chiral compound with a bromine atom attached to the indene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-2-ol typically involves the bromination of 2,3-dihydro-1H-inden-2-ol. One common method is to use bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the indene ring.
Industrial Production Methods
In an industrial setting, the production of ®-5-Bromo-2,3-dihydro-1H-inden-2-ol may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and yields, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-5-Bromo-2,3-dihydro-1H-inden-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery.
Medicine
In medicinal chemistry, ®-5-Bromo-2,3-dihydro-1H-inden-2-ol and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play key roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-5-Chloro-2,3-dihydro-1H-inden-2-ol
- ®-5-Fluoro-2,3-dihydro-1H-inden-2-ol
- ®-5-Iodo-2,3-dihydro-1H-inden-2-ol
Uniqueness
®-5-Bromo-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.
Properties
CAS No. |
1246816-01-2 |
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Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(2R)-5-bromo-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m1/s1 |
InChI Key |
QYVONEHTDRTAHN-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)Br)O |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
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